2-(2,3-Difluorobenzoyl)-4-methylpyridine
Overview
Description
“2,3-Difluorobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClF2O . It has an average mass of 176.548 Da and a monoisotopic mass of 175.984055 Da .
Molecular Structure Analysis
The molecular structure of “2,3-Difluorobenzoyl chloride” consists of a benzoyl group (C6H5CO-) where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions .
Physical And Chemical Properties Analysis
“2,3-Difluorobenzoyl chloride” is a clear, colorless liquid with a density of 1.423 g/mL at 25 °C (lit.) . It has a refractive index (n20/D) of 1.5143 (lit.) . The boiling point is 85-87 °C/14 mmHg (lit.) .
Scientific Research Applications
Efficient Synthetic Routes
- Field : Organic Synthesis
- Application : Studies have focused on the synthesis of methoxypyridine and difluorobenzoyl derivatives, which serve as key intermediates in the production of receptor antagonists.
- Results : The results of these studies have led to the development of efficient synthetic routes for the production of receptor antagonists.
Material Science and Luminescence Studies
- Field : Material Science
- Application : The construction of lanthanide ternary complexes involving difluorobenzoyl acid and pyridine derivatives has been explored.
- Results : These complexes have shown unique crystal structures and luminescent properties, making them suitable for applications in material science and luminescent labeling.
Preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide
- Field : Organic Synthesis
- Application : 2,3-Difluorobenzoyl chloride was used in the preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of this preparation were not detailed in the source .
Preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide
- Field : Organic Synthesis
- Application : 2,3-Difluorobenzoyl chloride was used in the preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of this preparation were not detailed in the source .
Safety And Hazards
“2,3-Difluorobenzoyl chloride” is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . In case of skin contact, it’s recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(2,3-difluorophenyl)-(4-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-5-6-16-11(7-8)13(17)9-3-2-4-10(14)12(9)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCRHEJEARBMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluorobenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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